2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and a piperidine ring, which is a six-membered nitrogen-containing ring. The presence of an amino group and a ketone group in its structure makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of Thiomorpholine: : Thiomorpholine can be synthesized by reacting ethylene glycol with sulfur and formaldehyde under acidic conditions.
Piperidine Derivative Formation: : Piperidine can be obtained from the reduction of pyridine or through the hydrogenation of pyridine derivatives.
Coupling Reaction: : The thiomorpholine and piperidine derivatives are then coupled using appropriate reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The ketone group can be reduced to form an alcohol.
Substitution: : The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like halides or amines can be used in substitution reactions, often with the aid of catalysts or specific reaction conditions.
Major Products Formed
Oxidation Products: : Nitro derivatives, sulfoxides, and sulfones.
Reduction Products: : Alcohols and amines.
Substitution Products: : Halogenated derivatives, alkylated compounds, and amine derivatives.
Scientific Research Applications
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : It has potential as a lead compound in drug discovery, especially for targeting diseases related to the central nervous system or cardiovascular system.
Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or disease being studied.
Comparison with Similar Compounds
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one can be compared to other similar compounds, such as:
2-Aminopyridine: : Both compounds contain an amino group, but 2-Aminopyridine lacks the thiomorpholine and piperidine rings.
Thiomorpholine derivatives: : These compounds share the thiomorpholine ring but may differ in the presence of additional functional groups or structural elements.
Piperidine derivatives: : Similar to piperidine derivatives, but with variations in the substituents attached to the piperidine ring.
The uniqueness of this compound lies in its combination of the thiomorpholine and piperidine rings, which provides a distinct chemical profile and potential for diverse applications.
Properties
IUPAC Name |
2-amino-1-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3OS/c12-9-11(15)14-3-1-10(2-4-14)13-5-7-16-8-6-13/h10H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCDMPJSKBFVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.